3-Fluoro-4-methylphenacyl bromide

説明

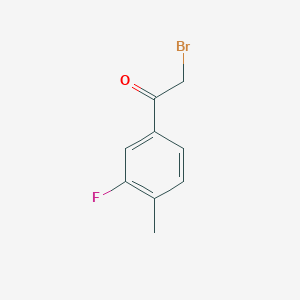

3-Fluoro-4-methylphenacyl bromide, also known as 2-bromo-1-(3-fluoro-4-methylphenyl)ethanone, is a chemical compound with the molecular formula C9H8BrFO and a molecular weight of 231.06 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenacyl group, which is further substituted with a fluorine atom and a methyl group on the aromatic ring . It is commonly used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methylphenacyl bromide typically involves the bromination of 3-fluoro-4-methylacetophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 3-Fluoro-4-methylphenacyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.

Major Products:

Nucleophilic Substitution: Yields substituted phenacyl derivatives depending on the nucleophile used.

Oxidation: Produces carboxylic acids or ketones.

Reduction: Results in the formation of alcohols or hydrocarbons.

科学的研究の応用

Organic Synthesis

3-Fluoro-4-methylphenacyl bromide serves as a crucial intermediate in organic synthesis. Its reactivity allows it to participate in several types of chemical reactions:

- Cross-Coupling Reactions : It is frequently employed in cross-coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds. This application is vital for synthesizing complex organic molecules and pharmaceuticals .

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, making it useful for introducing various functional groups into organic molecules. This property is particularly beneficial in the synthesis of fluorinated compounds, which are important in medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a precursor for synthesizing biologically active compounds:

- Pharmaceutical Intermediates : The compound has been identified as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential therapeutic effects, particularly in treating diseases where fluorinated compounds exhibit enhanced biological activity .

- Fluorinated Drug Development : The introduction of fluorine into drug molecules often improves their metabolic stability and bioavailability. Research has indicated that compounds derived from this compound may possess improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Chromatographic Techniques : The compound is used as a standard or reference material in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) to analyze complex mixtures of organic compounds .

- Spectroscopic Studies : It serves as a model compound for studying the effects of fluorination on the spectroscopic properties of organic molecules, aiding in the development of new analytical techniques .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the synthesis of a novel anti-cancer agent using this compound as an intermediate. The compound was successfully incorporated into a multi-step synthesis pathway, resulting in a fluorinated drug candidate that exhibited promising cytotoxic activity against cancer cell lines.

Case Study 2: Development of Analytical Methods

In another study, researchers developed an HPLC method utilizing this compound as a standard to quantify the concentration of similar fluorinated compounds in biological samples. The method showed high sensitivity and specificity, proving effective for pharmacokinetic studies.

作用機序

The mechanism of action of 3-Fluoro-4-methylphenacyl bromide involves its ability to act as an electrophile due to the presence of the bromine atom. This allows it to react with nucleophiles in various chemical and biological systems. The compound can interact with molecular targets such as enzymes and receptors, leading to the modulation of biological pathways .

類似化合物との比較

3-Fluoro-4-methylacetophenone: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

4-Fluoro-3-methylphenacyl bromide: Positional isomer with different substitution pattern on the aromatic ring, leading to variations in reactivity and applications.

3-Bromo-4-methylphenacyl fluoride: Contains a fluorine atom instead of a bromine atom, resulting in different chemical properties and reactivity.

Uniqueness: 3-Fluoro-4-methylphenacyl bromide is unique due to the presence of both fluorine and bromine atoms, which impart distinct reactivity and chemical properties. This makes it a valuable compound in various research and industrial applications .

生物活性

3-Fluoro-4-methylphenacyl bromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H8BrF

- Molecular Weight : 217.06 g/mol

The presence of fluorine and bromine atoms enhances the compound's reactivity and biological interactions, making it a valuable candidate for various applications in drug development and biochemical research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents increase its binding affinity, allowing it to modulate enzyme activity effectively.

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, impacting biochemical pathways critical for cell function.

- Protein-Ligand Interactions : Its unique structure facilitates interactions with proteins, which can lead to alterations in cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells.

- Case Study : A derivative was tested against A549 lung cancer cells, demonstrating an IC50 value of 32.4 µM, indicating effective cytotoxicity at low concentrations .

Enzyme Modulation

The compound has been noted for its ability to modulate enzyme activities:

- Inhibitory Effects : It can inhibit enzymes involved in cancer cell proliferation and survival, enhancing the potential for therapeutic applications.

- Activation Potential : Depending on the context, it may also activate certain pathways beneficial for cellular health.

Table 1: Summary of Biological Activities

Applications in Drug Development

This compound is being explored for its potential in drug discovery:

- Lead Compound : Its unique structural features make it a suitable lead compound for developing new inhibitors targeting specific diseases.

- Synthetic Utility : It serves as a building block in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

特性

IUPAC Name |

2-bromo-1-(3-fluoro-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKPUJFMTNFANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382496 | |

| Record name | 3-Fluoro-4-methylphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505097-09-6 | |

| Record name | 3-Fluoro-4-methylphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。